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Compound of Interest

Compound Name: lodinin

Cat. No.: B1496461

An In-depth Analysis of 1,6-phenazinediol-5,10-dioxide and its Analogs

lodinin (1,6-dihydroxyphenazine 5,10-dioxide), a naturally occurring phenazine N-oxide, has
garnered significant interest in the scientific community for its potent and selective cytotoxic
effects against acute myeloid leukemia (AML) cells.[1][2][3][4] This technical guide provides a
comprehensive overview of the structure-activity relationship (SAR) of iodinin, summarizing
key quantitative data, detailing experimental methodologies, and visualizing synthetic pathways
to inform and guide researchers, scientists, and drug development professionals in the
exploration of this promising class of compounds.

Core Structure-Activity Relationship Insights

The biological activity of iodinin and its analogs is intrinsically linked to the phenazine 5,10-
dioxide core, with substitutions on the aromatic rings significantly modulating cytotoxicity and
selectivity. Key findings from SAR studies indicate that the N-oxide functionalities are crucial for
the cytotoxic activity.[1][2][3]

Prodrug Strategies

To enhance the therapeutic potential of iodinin, various prodrugs have been synthesized.
Carbamate side chains have been identified as the optimal phenol-attached group for
improving the activity profile of these compounds.[1][2][3]

Impact of Substituents on the Phenazine Core
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Systematic modifications of the iodinin scaffold have revealed critical insights into its SAR:

o C6 Position: Derivatives lacking an oxygen-based substituent (such as —OH or —OCH3) at
the 6th position of the phenazine skeleton maintained their potency when alkyl or carbamate
side chains were attached to the phenol group at position 1.[1][2][3]

e C7 and C8 Positions: The introduction of dihalogenated and dimethylated substituents at the
7 and 8 positions of 1-hydroxyphenazine 5,10-dioxide resulted in analogs with increased
cytotoxic potency against MOLM-13 cells. However, dihalogenated compounds also
exhibited high toxicity towards cardiomyoblast H9c2 cells, indicating a potential for
cardiotoxicity. In contrast, the 7,8-dimethylated analogs showed less impact on MOLM-13
selectivity.[1][2][3]

Quantitative Analysis of lodinin Analogs

The following tables summarize the cytotoxic activity (EC50) of various iodinin analogs against
the human AML cell line MOLM-13 and the rat cardiomyoblast cell line H9c2, providing a clear
comparison of their potency and selectivity. Cell permeability was assessed using a parallel
artificial membrane permeability assay (PAMPA).
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Selectivit
EC50 PAMPA

Compoun EC50 y Index

R1 R2 MOLM-13 Pe (10-¢
d H9c2 (M) (H9c2/MO

(M) cm s™)
LM-13)

lodinin (3) OH OH 0.23+£0.03 >10 >43 <0.1
Myxin (4) OH OMe 0.29+0.01 53+04 18 0.3+0.1
Analog 11 O-pivaloyl O-pivaloyl 1.1+01 >10 >9.1 >1.5
Analog 12 O-valeroyl O-valeroyl 1.3+0.2 >10 >7.7 >1.5
Analog 13 O-COOEt OH 0.31+0.05 >10 >32 0.1+0.0
Analog 14 O-COOEt O-COOEt 09+0.1 >10 >11 >1.5

O- O-
Analog 15 0.15+0.01 25%0.1 17 >1.5

CON(Me)2  CON(Me)2

O- O-
Analog 16 0.12+0.01 1101 9.2 >1.5

CON(Et)2 CON(EY)2

O- O-
Analog 17 ) ] 0.13+£0.01 1.7x0.1 13 >1.5

CON(iPr)2 CON(iPr)2

Data sourced from[1][2][3]
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Selectiv
EC50 EC50 ity PAMPA
Compo
d X Y MOLM- H9c2 Index Pe (10-°
un
13 (uM) (nM) (H9c2IM cms™?)
OLM-13)

Analog 032+

H H H >10 >31 0.2+0.1
21 0.01
Analog 011+

H F F 1.0+£01 9.1 >1.5
44 0.01
Analog 0.07 £ Not

H Cl Cl 04+0.0 57
45 0.01 Tested
Analog 0.08 £ Not

H Br Br 0.5+0.0 6.3
46 0.01 Tested
Analog 011+

H Me Me 1.8+0.1 16 >1.5
47 0.01
Analog 0.09+

CON(Et)2 Me Me 1.0£0.1 11 >1.5
56 0.01
Analog CON(iPr) 0.08 £

Me Me 12+0.1 15 >1.5

57 2 0.01

Data sourced from[1][2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR studies are provided below.

Synthesis of lodinin Prodrugs (Esters, Carbonates, and
Carbamates)

General Procedure for Esterification (Analogs 11 & 12): To a solution of iodinin (3) in a suitable
solvent under an inert atmosphere, a base such as 4-(dimethylamino)pyridine (DMAP) is
added. The reaction mixture is cooled to the appropriate temperature (-40 °C for pivaloyl
chloride and 0 °C for valeric anhydride). The corresponding acyl chloride or anhydride is then
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added dropwise. The reaction progress is monitored by thin-layer chromatography (TLC). Upon
completion, the reaction is quenched, and the product is extracted, purified by column
chromatography, and characterized.[1]

General Procedure for Carbonate Formation (Analogs 13 & 14): lodinin (3) is dissolved in a
solvent like toluene, and triethylamine (EtsN) and DMAP are added. The mixture is cooled to 0
°C, and ethyl chloroformate is added. The reaction is stirred for a specified time (e.g., 90
minutes), after which it is worked up. The crude product is purified by flash column
chromatography.[1]

General Procedure for Carbamoylation (Analogs 15-17): To a solution of iodinin (3) in a
solvent such as tetrahydrofuran (THF), 1,4-diazabicyclo[2.2.2]octane (DABCO) and the
corresponding carbamoyl chloride are added at room temperature. The reaction is monitored
by TLC. After completion, the product is isolated and purified using appropriate
chromatographic techniques.[1]

Synthesis of 1-Hydroxyphenazine 5,10-dioxide and its

Analogs

Synthesis of 1-Hydroxyphenazine 5,10-dioxide (21): 1-Hydroxyphenazine (22) is dissolved in
toluene and heated to 80 °C. meta-Chloroperoxybenzoic acid (nCPBA) is added portion-wise
over several hours. The reaction mixture is then cooled, filtered, and the filtrate is concentrated.
The crude product is purified by column chromatography to yield the desired dioxide.[1]

Synthesis of 7,8-Disubstituted-1-hydroxyphenazine 5,10-dioxides (44-47): The corresponding
1-hydroxyphenazines (40-43) are dissolved in toluene and heated to 80 °C. mCPBA is added in
a pulse-wise manner. The reaction is monitored, and upon completion, the product is isolated
and purified. Purification of dihalogenated analogs can be challenging due to poor solubility
and high lipophilicity.[1]

In Vitro Cytotoxicity Assay

Human AML (MOLM-13) and rat cardiomyoblast (H9c2) cell lines are seeded in 96-well plates
and allowed to adhere overnight. The cells are then treated with serial dilutions of the test
compounds for a specified duration (e.g., 72 hours). Cell viability is assessed using a suitable
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method, such as the CellTiter-Glo® Luminescent Cell Viability Assay. EC50 values are
calculated from dose-response curves.[1][2][3]

Parallel Artificial Membrane Permeability Assay (PAMPA)

The permeability of the compounds is evaluated using a pre-coated PAMPA plate system. The
test compound is added to the donor wells, and the plate is assembled with the acceptor plate
containing a suitable buffer. After an incubation period, the amount of compound that has
crossed the artificial membrane is quantified by UV-Vis spectroscopy. Permeability values (Pe)
are then calculated.[1][2][3]

Visualizing Synthetic Pathways and Logical
Relationships

The following diagrams, generated using the DOT language, illustrate the synthetic workflows
for creating iodinin analogs and the logical relationship of the SAR findings.
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Caption: Synthetic routes to iodinin prodrugs.
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Caption: Synthesis of 1-hydroxyphenazine dioxide and its analogs.
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Caption: Summary of lodinin's Structure-Activity Relationship.

Concluding Remarks

The structure-activity relationship of iodinin reveals a promising scaffold for the development
of novel anticancer agents, particularly for AML. The key takeaways for drug development
professionals are the critical role of the N-oxide groups, the potential for potency enhancement
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through substitutions at the C7 and C8 positions, and the viability of a carbamate-based
prodrug approach to improve the compound's properties. Further optimization of the 7,8-
disubstituted analogs to mitigate off-target toxicity, alongside in-depth investigation of the
mechanism of action, will be crucial next steps in translating the potential of iodinin into clinical
applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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